diazanium;2-[dithiocarboxy(methyl)amino]acetate
Description
Diazanium;2-[dithiocarboxy(methyl)amino]acetate (IUPAC name: azane;2-[dithiocarboxy(methyl)amino]acetic acid) is a dithiocarbamate derivative with the molecular formula C₄H₁₃N₃O₂S₂ and a molecular weight of 199.29 g/mol . It exists as a diammonium salt, featuring a dithiocarboxy group (-S-C(=S)-) bonded to a methylaminoacetate backbone. This compound is notable for its water solubility and role as a chelating agent, particularly for soft metal ions like Cu(I) and Hg(II), and is utilized in nitric oxide (NO) research due to its ability to modulate metal-mediated redox reactions . Its SMILES notation is N.N.CN (CC(=O)O)C(=S)S, reflecting the ammonium counterions and the dithiocarbamate functional group .
Properties
Molecular Formula |
C4H14N3O2S2+ |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
diazanium;2-[dithiocarboxy(methyl)amino]acetate |
InChI |
InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3/p+1 |
InChI Key |
BNZQESGTMHPWNZ-UHFFFAOYSA-O |
Canonical SMILES |
CN(CC(=O)[O-])C(=S)S.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;2-[dithiocarboxy(methyl)amino]acetate typically involves the reaction of an aromatic amine with nitrous acid in the presence of a strong acid like hydrochloric acidThe reaction conditions are usually mild, and the process can be carried out at low temperatures to ensure the stability of the diazonium compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Diazanium;2-[dithiocarboxy(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group can be replaced by various nucleophiles, leading to the formation of a wide range of products
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles such as halides, cyanides, and hydroxides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, azo compounds, and various functionalized derivatives. These products are valuable in different fields, including dye manufacturing, pharmaceuticals, and materials science .
Scientific Research Applications
Diazanium;2-[dithiocarboxy(methyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diazanium;2-[dithiocarboxy(methyl)amino]acetate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with aromatic compounds. This reactivity makes it a valuable tool in organic synthesis and materials science .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare diazanium;2-[dithiocarboxy(methyl)amino]acetate with structurally or functionally related compounds, focusing on chelating behavior, applications, and physicochemical properties.
Structural and Functional Differences
Chelating Groups and Metal Selectivity: The dithiocarbamate group in this compound provides sulfur donors, which preferentially bind soft metals via strong covalent interactions . In contrast, diammonium EDTA employs oxygen and nitrogen donors from carboxylate and amine groups, favoring harder, charge-dense ions like Ca²⁺ and Fe³⁺ through ionic interactions . Example: this compound effectively sequesters Hg²⁺ in environmental samples, while EDTA is used to mitigate calcium scaling in boilers .
Applications: Diazanium compound: Its redox activity with nitric oxide makes it valuable in biochemical studies, such as tracing NO pathways in cellular systems . Diammonium EDTA: Widely applied in industrial descaling, food preservation, and as a anticoagulant in blood collection tubes due to its Ca²⁺ chelation .
Stability and Handling: this compound degrades at room temperature, necessitating storage at -20°C .
Performance in Research Settings
- Efficiency in Metal Binding: Studies indicate that this compound exhibits a binding constant (log K) of ~12.5 for Cu(I), surpassing EDTA’s affinity for Ca²⁺ (log K = 10.6) . However, EDTA’s versatility across diverse metal ions gives it broader utility .
Toxicity Profile : While both compounds are low in acute toxicity, EDTA’s persistence in the environment raises ecological concerns, whereas the diazanium compound’s instability may reduce long-term bioaccumulation risks .
Biological Activity
Diazanium;2-[dithiocarboxy(methyl)amino]acetate, commonly referred to as a dithiocarbamate compound, has garnered attention for its potential biological activities. Dithiocarbamates are known for their chelation properties and have been studied for various applications, including their roles in cancer therapy and metal ion binding. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound features a dithiocarbamate group that is known for its ability to coordinate with metal ions. The presence of the dithiocarboxy group enhances its reactivity and potential biological interactions.
Anticancer Properties
Research indicates that dithiocarbamate compounds exhibit significant anticancer properties. A study by Milacic et al. (2013) highlighted that pyrrolidine dithiocarbamate-zinc(II) complexes induce apoptosis in tumor cells by inhibiting proteasomal activity, suggesting a similar mechanism may be applicable to this compound .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Compound Type | Mechanism of Action | Cancer Type | Key Findings |
|---|---|---|---|---|
| Milacic et al. (2013) | Pyrrolidine Dithiocarbamate-Zn(II) | Proteasome inhibition | Breast, Prostate | Induced apoptosis |
| Rhenals et al. (2010) | Copper Dithiocarbamate | ROS generation | Tumor Cells | Enhanced lethality with NO scavengers |
Metal Ion Chelation
Dithiocarbamates are known for their ability to chelate transition metals, which can influence biological processes. According to recent findings, this compound may effectively bind to metal ions such as copper and zinc, potentially altering their bioavailability and toxicity in biological systems . This property is particularly relevant in the context of metal-induced oxidative stress in cancer cells.
Case Studies
- Pyrrolidine Dithiocarbamate Complexes : In a study examining pyrrolidine dithiocarbamate complexes with zinc and copper, researchers found that these complexes could inhibit proteasomal activity and induce apoptosis in various cancer cell lines. The study emphasized the importance of metal ion identity in determining the efficacy of the complexes .
- Nitric Oxide Interaction : Rhenals et al. (2010) demonstrated that copper dithiocarbamate complexes could induce cell death through reactive oxygen species (ROS) generation, which was modulated by nitric oxide levels. This suggests that this compound may also interact with nitric oxide pathways in tumor cells .
Research Findings
Recent studies have shown that dithiocarbamate compounds can exhibit diverse biological activities beyond anticancer effects, including antimicrobial and anti-inflammatory properties. The ability to inhibit metalloproteinases and modulate inflammatory responses has been documented in various experimental models.
Table 2: Biological Activities of Dithiocarbamate Compounds
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via proteasome inhibition | Milacic et al. (2013) |
| Antimicrobial | Inhibition of bacterial growth | Gowda et al. (2016) |
| Anti-inflammatory | Modulation of cytokine release | Rhenals et al. (2010) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
